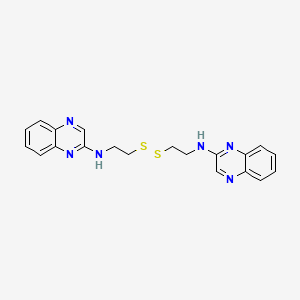
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by its unique structure, which includes two quinoxaline moieties connected by a dithioethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine typically involves the condensation of quinoxaline derivatives with appropriate amines and thiols. One common method includes the reaction of 2-quinoxalinamine with 2-chloroethyl disulfide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bridge to thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The dithioethyl bridge allows for redox reactions, which can further influence its biological activity .
類似化合物との比較
Similar Compounds
2-Quinoxalinyl-6-iminopyridines: These compounds share the quinoxaline moiety and have similar biological activities.
Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}-3-thiophenecarboxylate: Another quinoxaline derivative with distinct structural features.
Uniqueness
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is unique due to its dithioethyl bridge, which imparts specific redox properties and enhances its biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its potential therapeutic applications.
特性
CAS番号 |
60311-21-9 |
|---|---|
分子式 |
C20H20N6S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
N-[2-[2-(quinoxalin-2-ylamino)ethyldisulfanyl]ethyl]quinoxalin-2-amine |
InChI |
InChI=1S/C20H20N6S2/c1-3-7-17-15(5-1)23-13-19(25-17)21-9-11-27-28-12-10-22-20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2,(H,21,25)(H,22,26) |
InChIキー |
KQKKOJRXJSLFLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCCSSCCNC3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


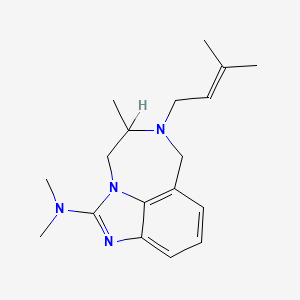
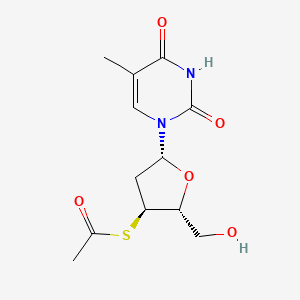
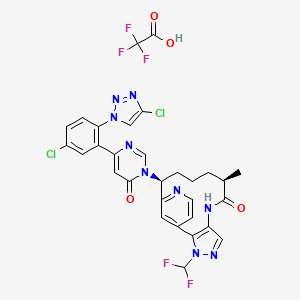

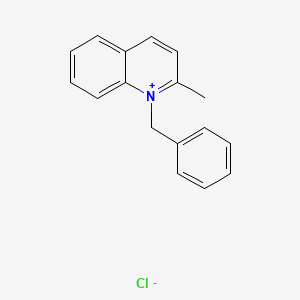
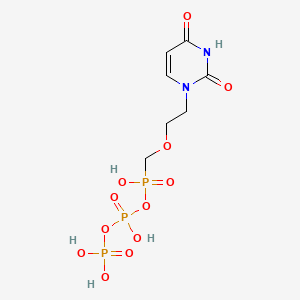
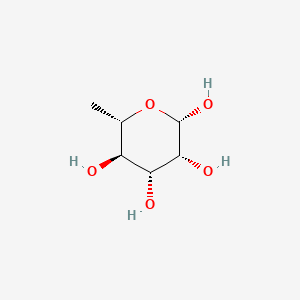

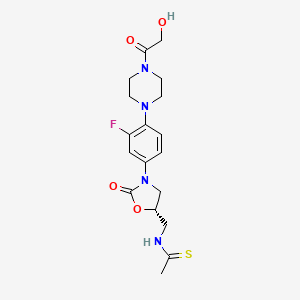
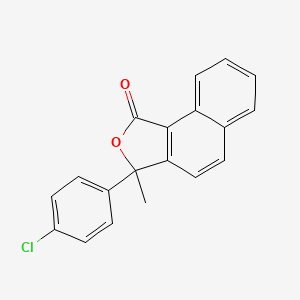
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
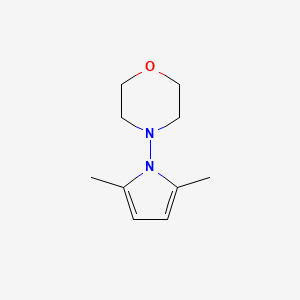

![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)
